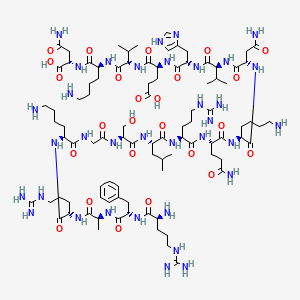
2-Methylthio-N6-isopentenyladenosine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthio-N6-isopentenyladenosine-d6 is a modified nucleoside that is found in transfer RNAs (tRNAs). This compound is an evolutionarily conserved modification that plays a crucial role in the proper functioning of tRNAs, particularly in the context of mitochondrial translation and energy metabolism in mammals .
Vorbereitungsmethoden
The synthesis of 2-Methylthio-N6-isopentenyladenosine-d6 involves the conversion of N6-isopentenyladenosine to its methylthio derivative. This process is mediated by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1), which specifically converts N6-isopentenyladenosine to 2-Methylthio-N6-isopentenyladenosine at position A37 of mitochondrial DNA-encoded tRNAs
Analyse Chemischer Reaktionen
2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for cyclization reactions, which transform the prenyl group from a hydrogen-bond acceptor to a donor . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the prenyl group and the methylthio moiety.
Wissenschaftliche Forschungsanwendungen
2-Methylthio-N6-isopentenyladenosine-d6 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the effects of nucleoside modifications on RNA structure and function. In biology, it plays a role in understanding mitochondrial translation and energy metabolism. In medicine, it has potential therapeutic applications in the treatment of diseases related to mitochondrial dysfunction .
Wirkmechanismus
The mechanism of action of 2-Methylthio-N6-isopentenyladenosine-d6 involves its incorporation into tRNAs, where it facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation. The enzyme Cdk5rap1 is responsible for converting N6-isopentenyladenosine to its methylthio derivative, which is crucial for maintaining the proper function of mitochondrial tRNAs . This modification helps regulate mitochondrial translation and energy metabolism by ensuring the accurate translation of mitochondrial-encoded proteins .
Vergleich Mit ähnlichen Verbindungen
2-Methylthio-N6-isopentenyladenosine-d6 is similar to other nucleoside modifications such as 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) and N6-isopentenyladenosine (i6A). it is unique in its specific role in mitochondrial tRNAs and its regulation by the enzyme Cdk5rap1 . Other similar compounds include 2-methylthio-N6-threonylcarbamoyladenosine, which is found in cytosolic tRNAs and is regulated by a different enzyme, Cdkal1 .
Eigenschaften
CAS-Nummer |
1258839-12-1 |
|---|---|
Molekularformel |
C16H23N5O4S |
Molekulargewicht |
387.488 |
IUPAC-Name |
2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3 |
InChI-Schlüssel |
VZQXUWKZDSEQRR-WFGJKAKNSA-N |
SMILES |
CC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C |
Synonyme |
N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6; N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6; 2-Methylthio Isopentenyladenosine-d6; 2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6; 2-Methylthio-N6-(isope |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)









![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
